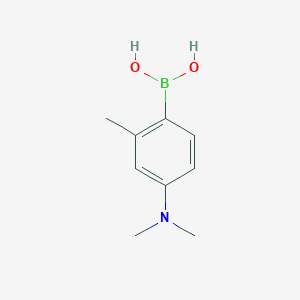
4-(Dimethylamino)-2-methylphenylboronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
B-[4-(dimethylamino)-2-methylphenyl]boronic acid is an organic boron compound with the chemical formula C9H14BNO2. It is a white crystalline solid that is soluble in most organic solvents . This compound is commonly used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of B-[4-(dimethylamino)-2-methylphenyl]boronic acid typically involves the borylation of aryl halides. One common method is the Miyaura borylation reaction, which uses aryl Grignard reagents prepared from aryl bromides by direct insertion of magnesium in the presence of lithium chloride (LiCl) or by magnesium/bromine exchange with isopropylmagnesium chloride (iPrMgCl·LiCl) . The reaction is carried out at 0°C and results in high yields of the desired boronic acid .
Industrial Production Methods
Industrial production methods for B-[4-(dimethylamino)-2-methylphenyl]boronic acid often involve continuous flow setups for handling and performing organolithium chemistry on a multigram scale. This allows for the synthesis of various compounds with high throughput and efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
B-[4-(dimethylamino)-2-methylphenyl]boronic acid undergoes several types of chemical reactions, including:
Suzuki-Miyaura cross-coupling reactions: This reaction involves the coupling of the boronic acid with aryl halides in the presence of a palladium catalyst.
Protodeboronation: This reaction involves the removal of the boronic acid group, often using radical approaches.
Common Reagents and Conditions
Palladium catalysts: Used in Suzuki-Miyaura cross-coupling reactions.
Radical initiators: Used in protodeboronation reactions.
Major Products Formed
Biaryl compounds: Formed in Suzuki-Miyaura cross-coupling reactions.
Hydromethylated alkenes: Formed in protodeboronation reactions.
Applications De Recherche Scientifique
B-[4-(dimethylamino)-2-methylphenyl]boronic acid has a wide range of applications in scientific research, including:
Organic synthesis: Used as a reagent in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Catalysis: Used in the preparation of catalysts for various organic reactions.
Material science: Used in the synthesis of organic dyes for dye-sensitized solar cells.
Pharmaceuticals: Used in the synthesis of biologically active compounds.
Mécanisme D'action
The mechanism of action of B-[4-(dimethylamino)-2-methylphenyl]boronic acid in Suzuki-Miyaura cross-coupling reactions involves several key steps:
Oxidative addition: The palladium catalyst undergoes oxidative addition with the aryl halide, forming a palladium-aryl complex.
Transmetalation: The boronic acid transfers its aryl group to the palladium complex.
Reductive elimination: The palladium complex undergoes reductive elimination, forming the biaryl product and regenerating the palladium catalyst.
Comparaison Avec Des Composés Similaires
B-[4-(dimethylamino)-2-methylphenyl]boronic acid can be compared with other similar boronic acids, such as:
- 4-(N,N-Dimethylamino)phenylboronic acid
- 4-N,N-Dimethylaminobenzeneboronic acid
- 4-N,N-Dimethylphenylboronic acid
These compounds share similar chemical properties and applications but may differ in their specific reactivity and suitability for certain reactions.
Propriétés
Formule moléculaire |
C9H14BNO2 |
|---|---|
Poids moléculaire |
179.03 g/mol |
Nom IUPAC |
[4-(dimethylamino)-2-methylphenyl]boronic acid |
InChI |
InChI=1S/C9H14BNO2/c1-7-6-8(11(2)3)4-5-9(7)10(12)13/h4-6,12-13H,1-3H3 |
Clé InChI |
PWORZNQYDBHBQM-UHFFFAOYSA-N |
SMILES canonique |
B(C1=C(C=C(C=C1)N(C)C)C)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















